Physicochemical Differentiation: Lipophilicity and Predicted Membrane Permeability
The target compound exhibits a calculated logP of 5.21, positioning it at the upper limit of oral drug-likeness but potentially advantageous for CNS penetration . This value is notably higher than the core pyrazolo[4,3-c]quinoline scaffold (logP ~1.5–2.5 for unsubstituted variants) and exceeds many hydrophilic kinase inhibitors. This distinct physicochemical profile can be leveraged in assays requiring high membrane permeability, such as intracellular target engagement or blood-brain barrier penetration models.
| Evidence Dimension | Calculated logP (lipophilicity) |
|---|---|
| Target Compound Data | 5.21 |
| Comparator Or Baseline | Unsubstituted pyrazolo[4,3-c]quinoline core: logP ~2.0; Typical kinase inhibitor median logP: ~3.5 |
| Quantified Difference | ΔlogP ≥ +1.7 over core scaffold; +1.7 over kinase inhibitor median |
| Conditions | Computational prediction (ChemAxon/Marvin-derived); vendor technical datasheet |
Why This Matters
Higher logP directly influences membrane partitioning and may be critical for assays involving intracellular or CNS targets, providing a clear selection criterion over less lipophilic pyrazolo[4,3-c]quinoline analogs.
